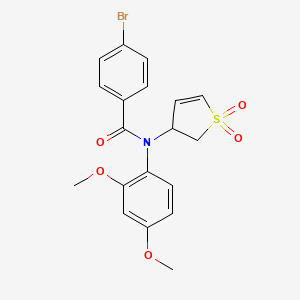
4-bromo-N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide is a useful research compound. Its molecular formula is C19H18BrNO5S and its molecular weight is 452.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-bromo-N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide is a complex organic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H18BrN1O4S1 with a molecular weight of approximately 396.29 g/mol. The compound features a bromine atom, methoxy groups, and a dioxido-thiophene moiety, which contribute to its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H18BrN1O4S1 |
| Molecular Weight | 396.29 g/mol |
| Structural Features | Bromine, Methoxy groups, Dioxido-thiophene moiety |
Biological Activity
Preliminary studies indicate that this compound exhibits several significant biological activities:
Anticancer Activity:
Research has shown that this compound may possess anticancer properties. It has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, studies have indicated that it can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms .
Mechanisms of Action:
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation: The compound has been shown to interfere with key signaling pathways involved in cell growth and survival.
- Induction of Apoptosis: Studies suggest that it can trigger programmed cell death in cancer cells.
- Antioxidant Properties: The presence of methoxy groups may enhance its ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
Synthesis Methods
The synthesis of this compound can be achieved through several approaches:
- Direct Bromination: Utilizing bromine in the presence of suitable solvents to introduce the bromine atom.
- Condensation Reactions: Combining appropriate thiophene derivatives with benzamides under acidic or basic conditions to form the target compound.
- Functional Group Modifications: Employing various chemical reactions to introduce methoxy groups and dioxido functionalities.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Study 1: Anticancer Efficacy
A study conducted on different cancer cell lines revealed that this compound exhibited IC50 values indicating potent cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The results suggested that the compound could be a promising candidate for further development in cancer therapy .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways activated by this compound in cancer cells. The study highlighted its role in modulating apoptosis-related proteins such as Bcl-2 and caspases, thereby confirming its potential as an anticancer agent .
属性
IUPAC Name |
4-bromo-N-(2,4-dimethoxyphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO5S/c1-25-16-7-8-17(18(11-16)26-2)21(15-9-10-27(23,24)12-15)19(22)13-3-5-14(20)6-4-13/h3-11,15H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEABZBCXQACQGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(C=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














